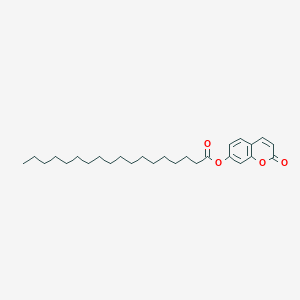![molecular formula C14H18N4 B14280273 N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine CAS No. 133681-60-4](/img/structure/B14280273.png)
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine is a chemical compound that features two pyridin-3-ylmethyl groups attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine typically involves the reaction of pyridin-3-ylmethylamine with ethane-1,2-diamine. One common method involves refluxing pyridin-3-ylmethylamine and diethyloxalate in a 2:1 molar ratio in a water solution . The reaction conditions are mild and do not require the use of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Substitution: The pyridin-3-ylmethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) can be used.
Substitution: Substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of N-(pyridin-2-yl)amides .
Applications De Recherche Scientifique
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N1,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine involves its ability to form stable complexes with metal ions. These complexes can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ion used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine
- (2-aminoethyl)bis[(pyridin-2-yl)methyl]amine
Uniqueness
N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine is unique due to the presence of pyridin-3-ylmethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents or structural features.
Propriétés
Numéro CAS |
133681-60-4 |
|---|---|
Formule moléculaire |
C14H18N4 |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
N,N'-bis(pyridin-3-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H18N4/c1-3-13(9-15-5-1)11-17-7-8-18-12-14-4-2-6-16-10-14/h1-6,9-10,17-18H,7-8,11-12H2 |
Clé InChI |
NZZOFGUPTZQKGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CNCCNCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
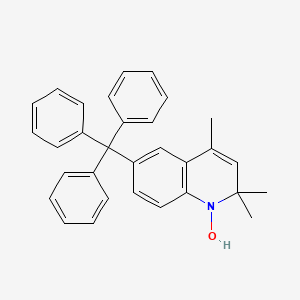
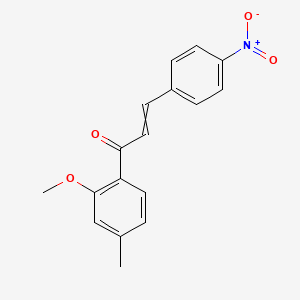
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
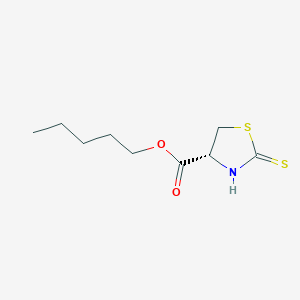
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
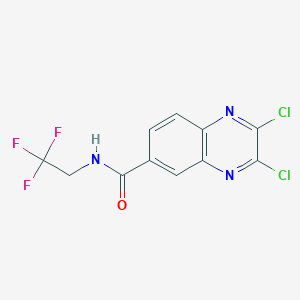
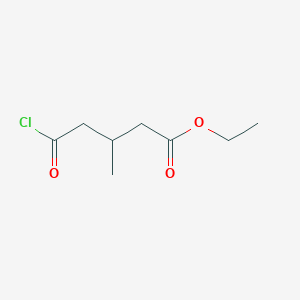
![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
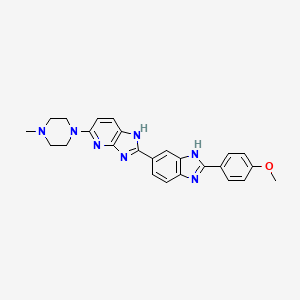
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
